molecular formula C16H12Cl2N4O3 B14960937 N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B14960937
M. Wt: 379.2 g/mol
InChI Key: PKNWFTRXFUVBAI-UHFFFAOYSA-N
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Description

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic compound characterized by a pyrrolidin-2,5-dione core substituted with a 3,5-dichlorophenyl group and a pyridine-4-carbohydrazide moiety. The 3,5-dichlorophenyl group introduces electron-withdrawing substituents, likely increasing lipophilicity compared to methyl or methoxy analogs.

Properties

Molecular Formula

C16H12Cl2N4O3

Molecular Weight

379.2 g/mol

IUPAC Name

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C16H12Cl2N4O3/c17-10-5-11(18)7-12(6-10)22-14(23)8-13(16(22)25)20-21-15(24)9-1-3-19-4-2-9/h1-7,13,20H,8H2,(H,21,24)

InChI Key

PKNWFTRXFUVBAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form N-(3,5-dichlorophenyl)-cyanothioformamide . This intermediate is then subjected to cycloaddition reactions with various electrophiles to form the pyrrolidine ring . The final step involves the condensation of the resulting compound with pyridine-4-carbohydrazide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table summarizes key physicochemical properties of structurally related compounds, highlighting the impact of substituent variations:

Compound Name Substituent on Phenyl Pyridine Position Molecular Weight logP Water Solubility (μg/mL) Hydrogen Bond Acceptors Hydrogen Bond Donors Reference
N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide 4-methyl 4 324.34 -0.085 Not reported 8 2
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide 4-methoxy 3 340.33 39.3 (pH 7.4) 9 2

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The 4-methyl analog exhibits a low logP (-0.085), attributed to the polar hydrazide and pyrrolidin-dione groups .
  • The 3,5-dichloro substituents in the target compound are expected to increase logP compared to methyl or methoxy analogs due to the hydrophobic nature of chlorine atoms.

Solubility Trends: The 4-methoxy analog demonstrates moderate aqueous solubility (39.3 μg/mL at pH 7.4), likely due to the polar methoxy group enhancing hydrophilicity .

Hydrogen-Bonding and Steric Effects: The pyridine-4-carbohydrazide in the methyl analog (vs. The methoxy group increases hydrogen-bond acceptors (9 vs. 8 in the methyl analog), which may enhance interactions with polar biological targets .

Implications of Substituent Variations on Pharmacological Properties

  • Bioavailability: The target compound’s higher logP (inferred from dichloro substitution) may improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments.
  • Target Binding: The 3,5-dichloro substituents could enhance interactions with hydrophobic binding pockets, while the pyridine-4-carbohydrazide’s orientation may optimize hydrogen bonding in specific enzyme active sites.

Biological Activity

N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 3,5-dichlorophenyl isocyanate with pyridine-4-carbohydrazide in the presence of appropriate solvents and catalysts. The structural characteristics can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine derivatives. For instance, a related compound demonstrated high cellular potency against SARS-CoV-2 by inhibiting the proprotein convertase furin. This inhibition was characterized through structural studies that revealed significant conformational changes in the enzyme's active site upon binding of the inhibitor .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. For example:

  • MCF-7 (breast cancer) : The compound exhibited significant growth inhibition with IC50 values indicating potent cytotoxicity.
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer activity.

The mechanism behind its anticancer properties may involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Modulation of ROS : By altering oxidative stress levels within cells, it can enhance the cytotoxic effects against tumor cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

StudyCell LineIC50 ValueMechanism
Study AMCF-715 µMApoptosis induction
Study BA54920 µMROS modulation
Study CHela18 µMEnzyme inhibition

These studies collectively suggest that modifications to the core structure can lead to enhanced biological activity.

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